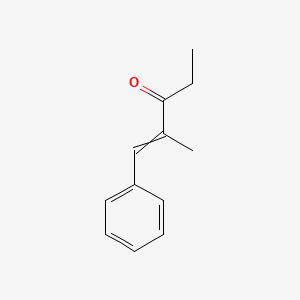
2-Methyl-1-phenylpent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenylpent-1-en-3-one is an organic compound with the molecular formula C12H14O. It is a ketone with a phenyl group attached to the first carbon of the pentenone chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylpent-1-en-3-one can be achieved through a crossed aldol condensation reaction between benzaldehyde and pentan-3-one. The reaction involves the following steps :
- Add a base to a dry solvent under stirring.
- Cool the mixture using an ice bath or dry ice/isopropanol.
- Add pentan-3-one dropwise to form the corresponding enolate.
- Slowly add freshly distilled benzaldehyde.
- Allow the reaction to reach room temperature and stir for a while.
- Acidify the mixture and heat it to facilitate the elimination of water and complete the aldol condensation.
Industrial Production Methods
Industrial production methods for this compound typically involve similar aldol condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Methyl-1-phenylpent-1-en-3-one has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-phenylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo keto-enol tautomerism, which affects its reactivity and interactions with biological molecules . The enolate form can participate in nucleophilic addition reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1-penten-3-one: Similar structure but lacks the methyl group at the second carbon.
3-Methyl-1-phenylpent-1-yn-3-ol: Contains a triple bond instead of a double bond.
Cyclopentenone: A cyclic analog with similar reactivity.
Uniqueness
2-Methyl-1-phenylpent-1-en-3-one is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a phenyl group and a methyl group on the pentenone chain provides distinct chemical properties compared to its analogs.
Propiedades
Número CAS |
75391-07-0 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Clave InChI |
JBFFAKAIUSEHAZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=CC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



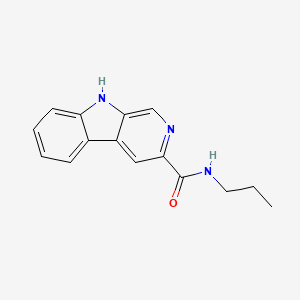
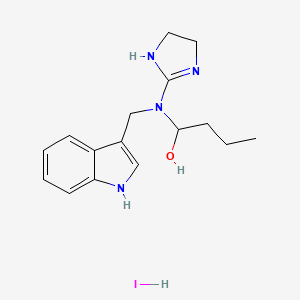
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
![6,10-Dichloro-5h-benzo[a]phenothiazin-5-one](/img/structure/B14439229.png)
![(4-Aminophenyl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14439233.png)
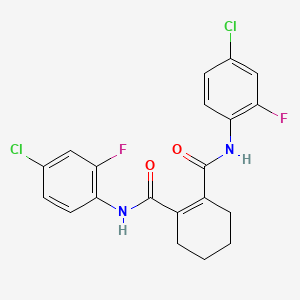
methylene]-](/img/structure/B14439254.png)
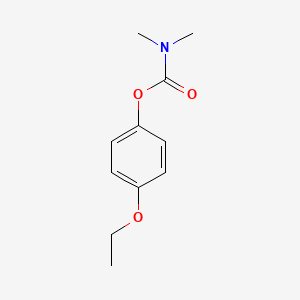
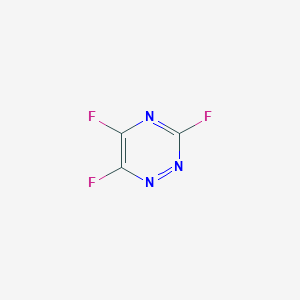
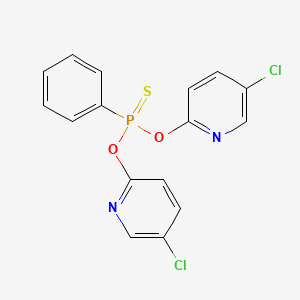

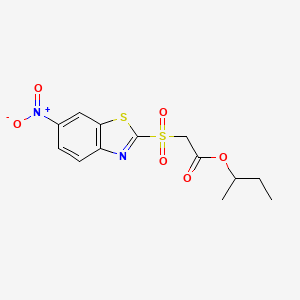
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
